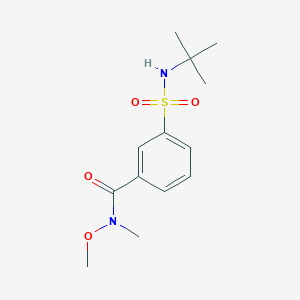
2-(4-Butylthiophen-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Butylthiophen-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a thiophene ring substituted with a butyl group and a dioxaborinane moiety. The unique structure of this compound makes it a valuable candidate for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Butylthiophen-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Organoboron compound, organic halide, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3)
Solvent: Typically, a mixture of water and an organic solvent like toluene or ethanol
Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C
Time: The reaction time can vary but generally ranges from a few hours to overnight
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Butylthiophen-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane undergoes several types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The boron atom in the dioxaborinane moiety can participate in substitution reactions, such as the Suzuki–Miyaura coupling.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in Suzuki–Miyaura coupling reactions.
Major Products
Oxidation: Sulfoxides or sulfones
Reduction: Thiol derivatives
Substitution: Various substituted thiophene derivatives
Aplicaciones Científicas De Investigación
2-(4-Butylthiophen-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 2-(4-Butylthiophen-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane involves its interaction with various molecular targets and pathways. In the context of Suzuki–Miyaura coupling, the compound acts as a nucleophilic organoboron reagent that undergoes transmetalation with a palladium catalyst . This process involves the transfer of the organic group from boron to palladium, followed by reductive elimination to form the desired carbon-carbon bond.
Comparación Con Compuestos Similares
Similar Compounds
- Phenylboronic acid
- Pinacolborane
- 2,3-Bis(4-decyloxyphenyl)pyrido[4,3-b]pyrazine
Uniqueness
2-(4-Butylthiophen-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane is unique due to its specific structural features, including the butyl-substituted thiophene ring and the dioxaborinane moiety. These features confer distinct reactivity and properties compared to other organoboron compounds, making it valuable for specific applications in organic synthesis and material science .
Propiedades
Número CAS |
919079-92-8 |
|---|---|
Fórmula molecular |
C13H21BO2S |
Peso molecular |
252.2 g/mol |
Nombre IUPAC |
2-(4-butylthiophen-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane |
InChI |
InChI=1S/C13H21BO2S/c1-4-5-6-11-7-12(17-8-11)14-15-9-13(2,3)10-16-14/h7-8H,4-6,9-10H2,1-3H3 |
Clave InChI |
LSSIBWAJLPTCSJ-UHFFFAOYSA-N |
SMILES canónico |
B1(OCC(CO1)(C)C)C2=CC(=CS2)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


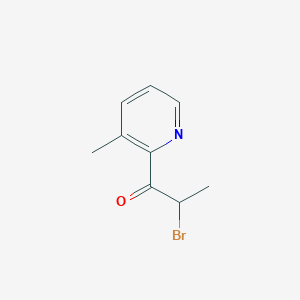
![Methyl 4-[(2-methoxyethyl)(methyl)carbamoyl]benzoate](/img/structure/B12619201.png)
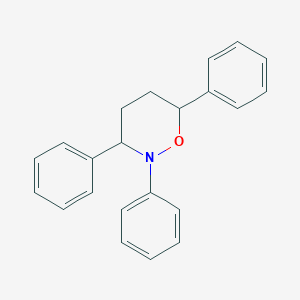
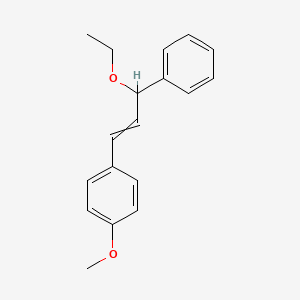
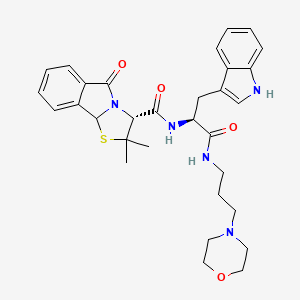
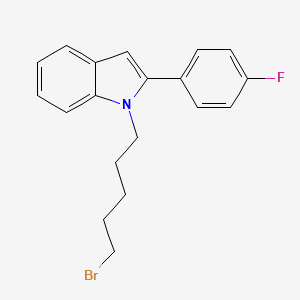

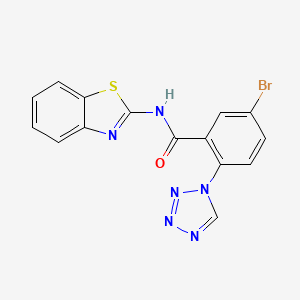

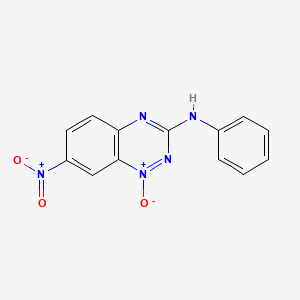
![N-[(2S)-1,3-Dihydroxynonan-2-yl]-3-methylbutanamide](/img/structure/B12619256.png)
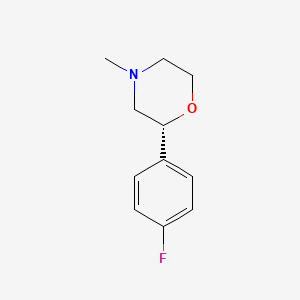
![5-[Benzyl(methyl)amino]-1-(4-fluorophenyl)pent-1-en-3-one](/img/structure/B12619267.png)
